2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide
Overview
Description
2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetamide, featuring a bromine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide typically involves the bromination of N-(4-methoxyphenyl)-N-methylacetamide. One common method is the Wohl-Ziegler reaction, where N-(4-methoxyphenyl)-N-methylacetamide is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azides or thiocyanates.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is not well-documented. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxyphenyl groups. These interactions can lead to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the N-methyl group.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the bromine atom.
4-Methoxyphenylacetamide: Similar structure but lacks both the bromine atom and the N-methyl group.
Uniqueness
2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(10(13)7-11)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYYXSENNHGKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652265 | |
Record name | 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948551-23-3 | |
Record name | 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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